Cas no 103188-43-8 (2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)-)

103188-43-8 structure
Nombre del producto:2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)-
2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)- Propiedades químicas y físicas
Nombre e identificación
-
- 2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)-
- 3-phenyl-N-(2-phenylethyl)prop-2-enamide
- (E)-3-phenyl-N-(2-phenylethyl)-2-propenamide
- N-Phenethylcinnamamide
- (2E)-3-Phenyl-N-(2-phenylethyl)-2-propenamide
- cid_795855
- 3-Phenyl-N-(2-phenylethyl)-2-propenamide
- CINNAMOYL-.BETA.-PHENETHYLAMINE
- SR-01000205384
- BOSUEWCVNFFBGV-VAWYXSNFSA-N
- (E)-N-Phenethylcinnamide
- UNII-U2RPT6UA5K
- AB00081214-01
- HMS2271G10
- (2E)-3-phenyl-N-(2-phenylethyl)prop-2-enamide
- CHEMBL1305393
- 55030-23-4
- F92764
- Cinnamoyl-beta-phenethylamine
- SMR000440721
- SCHEMBL16473431
- AKOS002987632
- (E)-N-phenethyl-3-phenyl-acrylamide
- MLS000863653
- BDBM58170
- 3-phenyl-N-(2-phenylethyl)acrylamide
- (E)-N-Phenethylcinnamamide
- MEGxp0_002058
- SR-01000205384-1
- N-Phenethyl-3-phenyl-acrylamide
- 103188-43-8
- U2RPT6UA5K
- (2E)-3-Phenyl-N-(2-phenylethyl)-2-propenamide #
- 2-Propenamide, 3-phenyl-N-(2-phenylethyl)-
- (E)-3-phenyl-N-(2-phenylethyl)prop-2-enamide
- N-2-Phenylethylcinnamamide E
- MLSMR
- CHEBI:228423
- STK407997
-
- Renchi: InChI=1S/C17H17NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,18,19)/b12-11+
- Clave inchi: BOSUEWCVNFFBGV-VAWYXSNFSA-N
- Sonrisas: c1ccc(cc1)CCNC(=O)/C=C/c2ccccc2
Atributos calculados
- Calidad precisa: 251.13111
- Masa isotópica única: 251.131014166g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 5
- Complejidad: 286
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 29.1Ų
- Xlogp3: 3.4
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.1±0.1 g/cm3
- Punto de ebullición: 477.4±38.0 °C at 760 mmHg
- Punto de inflamación: 288.6±11.7 °C
- PSA: 29.1
- Presión de vapor: 0.0±1.2 mmHg at 25°C
2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)- Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6100-1 mL * 10 mM (in DMSO) |
N-Phenethylcinnamamide |
103188-43-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2480 | 2023-09-15 | |
TargetMol Chemicals | TN6100-5 mg |
N-Phenethylcinnamamide |
103188-43-8 | 98% | 5mg |
¥ 2,380 | 2023-07-10 | |
1PlusChem | 1P007IE4-5mg |
2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)- |
103188-43-8 | 5mg |
$433.00 | 2023-12-26 | ||
TargetMol Chemicals | TN6100-5mg |
N-Phenethylcinnamamide |
103188-43-8 | 5mg |
¥ 2380 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N92470-5 mg |
2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)- |
103188-43-8 | 5mg |
¥3520.0 | 2021-09-08 | ||
Aaron | AR007IMG-5mg |
2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)- |
103188-43-8 | 98% | 5mg |
$484.00 | 2025-02-13 | |
TargetMol Chemicals | TN6100-1 ml * 10 mm |
N-Phenethylcinnamamide |
103188-43-8 | 1 ml * 10 mm |
¥ 2480 | 2024-07-19 |
2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)- Literatura relevante
-
1. Book reviews
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
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